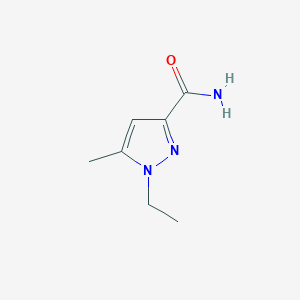

1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLHVDJWBMTGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux to form ethyl 5-methyl-1H-pyrazole-3-carboxylate . Nano-ZnO catalysis enhances efficiency (95% yield).

Reaction :

$$

\text{Ethyl acetoacetate} + \text{Ethylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 5-methyl-1H-pyrazole-3-carboxylate}

$$

Alkylation and Amidation

- Ethylation : The pyrazole ester undergoes alkylation with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃).

- Amidation : The resulting ester is hydrolyzed to the carboxylic acid (using NaOH/HCl), then treated with ammonium chloride and a coupling agent (e.g., HATU) to form the carboxamide.

Direct Amidation of Pyrazole Carboxylic Acids

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to the carboxylic acid, followed by amidation:

- Hydrolysis : The ester is treated with 10% NaOH in ethanol, acidified to pH 9, and extracted to isolate 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid .

- Amidation : The acid reacts with ammonium chloride in DMF using POCl₃ or CDI as activators, yielding the carboxamide (56–70% yield).

Example :

$$

\text{1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid} + \text{NH}4\text{Cl} \xrightarrow{\text{POCl}3, \text{DMF}} \text{1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide}

$$

Comparative Analysis of Methods

Key Spectral Data

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development

EMPC is recognized for its role in the formulation of herbicides. Its selective action allows for effective weed control while minimizing damage to crops. This characteristic makes it a valuable component in sustainable agricultural practices.

| Application | Description |

|---|---|

| Herbicide | Targets specific weeds without harming crops. |

| Fungicide | Used to enhance crop protection against fungal diseases. |

Pharmaceutical Development

Drug Formulation

The compound is explored for its potential in synthesizing pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. Research indicates that EMPC can serve as a building block for developing drugs targeting various pain management needs.

| Pharmaceutical Applications | Properties |

|---|---|

| Anti-inflammatory agents | Reduces inflammation in various conditions. |

| Analgesics | Addresses pain relief effectively. |

Case Study: Anti-inflammatory Properties

A study demonstrated that EMPC derivatives exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for conditions like arthritis.

Material Science

Polymer Synthesis

EMPC is utilized in the development of advanced materials, including polymers and coatings that exhibit enhanced thermal stability and mechanical properties. This application is crucial in industries such as construction and automotive manufacturing.

| Material Science Applications | Benefits |

|---|---|

| Polymers | Improved durability and resistance to environmental factors. |

| Coatings | Enhanced protective qualities against wear and corrosion. |

Analytical Chemistry

Reagent Use

In analytical chemistry, EMPC serves as a reagent in various techniques for detecting and quantifying chemical substances. Its effectiveness aids in environmental monitoring and quality control processes.

| Analytical Techniques | Functionality |

|---|---|

| Chromatography | Facilitates separation of compounds for analysis. |

| Spectroscopy | Enhances detection sensitivity of specific analytes. |

Biochemistry

EMPC is also investigated for its role in biochemical pathways, particularly as an enzyme inhibitor or activator. This application contributes to understanding metabolic processes and identifying potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Positional isomerism significantly impacts the physicochemical and biological properties of pyrazole carboxamides. Key analogs include:

Key Observations :

- Synthetic Yields: Synthesis of N-methyl analogs (e.g., ) achieved a 40% yield via aminolysis of ester precursors, suggesting that bulkier amines (e.g., ethylamine) might require optimized conditions for higher efficiency .

Functional Group Modifications

Carboxamide Derivatives

- 1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide : This derivative features an ethoxyethyl chain and a nitro group. The nitro group was reduced to an amine under hydrogenation (80 psi H₂, Pt/C catalyst), demonstrating the versatility of carboxamide-containing pyrazoles for post-synthetic modifications .

- N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide : Diarylated pyrazole carboxamides show enhanced aromatic stacking interactions, which could improve binding to hydrophobic enzyme pockets compared to simpler alkyl-substituted analogs .

Electronic Effects

- Trifluoromethyl-Substituted Analogs : Compounds like ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate () exhibit electron-withdrawing CF₃ groups, which increase metabolic stability and lipophilicity relative to ethyl/methyl-substituted derivatives .

Physical Properties

| Property | This compound | N-Methyl-5-methyl-1H-pyrazole-3-carboxamide | 1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide |

|---|---|---|---|

| Melting Point | Not reported | 162–172°C | Crystallized as hydrate (hydrate form stable) |

| Solubility | Likely moderate in polar solvents | Low in ethyl acetate | Soluble in acetonitrile/isopropyl acetate |

| Hydrogen Bonding | Carboxamide NH participates in H-bonding | NH at δ 12.76 ppm (DMSO-d₆) | Nitro group enhances polarity |

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions starting with pyrazole core templates. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides, chlorides, or phenyl dithiocarbamates to introduce substituents at the 5-position . Key steps include condensation reactions and purification via column chromatography. Characterization relies on IR, -NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include wearing PPE (gloves, lab coats, goggles) and working in fume hoods. In case of spills, use inert materials (e.g., vermiculite) for absorption and avoid water to prevent environmental contamination. Dispose of waste via licensed facilities, as outlined in safety data sheets .

Q. What spectroscopic methods are critical for confirming the structure of pyrazole-3-carboxamide derivatives?

-NMR (400 MHz) is essential for resolving substituent environments (e.g., δ 1.21–1.48 ppm for ethyl/methyl groups). IR identifies functional groups like amides (~1650 cm), while HRMS (ESI+) validates molecular ions (e.g., [M+H] at 450.2) . Single-crystal X-ray diffraction (100 K) provides definitive structural confirmation, with R-factors < 0.05 ensuring accuracy .

Advanced Research Questions

Q. How can structural modifications optimize the pharmacokinetic profile of this compound for therapeutic applications?

Substituent engineering is key. Replacing benzamidine with benzylamine in related pyrazole carboxamides reduced basicity, enhancing oral bioavailability without compromising factor Xa inhibition (K = 13 pM). Further optimization of biphenyl P4 groups improved selectivity and metabolic stability .

Q. What strategies resolve contradictions in reported pharmacological activities of pyrazole-3-carboxamides across studies?

Discrepancies often arise from assay conditions (e.g., enzyme vs. cell-based assays) or substituent effects. For example, trifluoromethyl groups (e.g., in ethyl 5-(trifluoromethyl)-1H-pyrazoles) enhance lipophilicity and target binding but may reduce solubility. Systematic SAR studies with standardized assays (e.g., ulcerogenic activity tests) clarify structure-activity relationships .

Q. How can computational tools aid in designing novel pyrazole-3-carboxamide analogs with improved bioactivity?

Molecular docking (e.g., using AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 or factor Xa. Mercury CSD 2.0 facilitates crystal structure visualization and packing similarity analysis to identify stable polymorphs. Conformational analysis of ethyl/methyl substituents optimizes steric compatibility with hydrophobic enzyme pockets .

Q. What methodologies address the lack of ecological toxicity data for this compound?

Conduct OECD 301/302 tests to assess biodegradability and bioaccumulation potential. Use zebrafish embryos (FET assay) for acute toxicity screening. Soil mobility studies (OECD 106) quantify adsorption coefficients (K), while QSAR models predict ecotoxicological endpoints based on structural analogs .

Data Contradiction Analysis

Q. Why do in vitro and in vivo anti-inflammatory activities of pyrazole-3-carboxamides sometimes diverge?

In vitro assays (e.g., COX-2 inhibition) may not account for metabolic activation or plasma protein binding. For instance, ester hydrolysis of ethyl groups in vivo can generate active carboxylic acids, altering potency. Pharmacokinetic profiling (e.g., AUC, C) and metabolite identification (LC-MS/MS) bridge this gap .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.